molecular formula C12H21NO2S B15282406 Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15282406
M. Wt: 243.37 g/mol
InChI Key: GJHCXQVVHRGCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C12H21NO2S. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids

Preparation Methods

The synthesis of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control . Industrial production methods may vary, but they generally follow similar principles of stereoselective synthesis to ensure high purity and yield.

Chemical Reactions Analysis

Tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may lead to the formation of disulfides, while reduction can yield the corresponding alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 3-mercapto-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its binding to receptors or enzymes that are part of the central nervous system. This interaction can modulate neurotransmitter release and uptake, leading to various physiological effects .

Properties

Molecular Formula

C12H21NO2S

Molecular Weight

243.37 g/mol

IUPAC Name

tert-butyl 3-sulfanyl-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2S/c1-12(2,3)15-11(14)13-8-4-5-9(13)7-10(16)6-8/h8-10,16H,4-7H2,1-3H3

InChI Key

GJHCXQVVHRGCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.